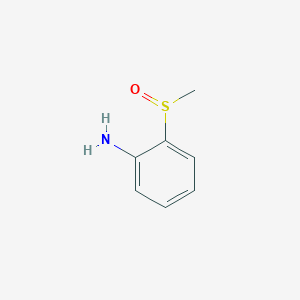

2-methanesulfinylaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfinylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-10(9)7-5-3-2-4-6(7)8/h2-5H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUIFELBZNMXGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41085-32-9 | |

| Record name | 2-methanesulfinylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methanesulfinylaniline

Mechanistic Pathways in the Synthesis of 2-Methanesulfinylaniline

The primary and most direct route for the synthesis of this compound is the controlled oxidation of its thioether precursor, 2-(methylthio)aniline (B147308). smolecule.comnih.gov The core of this transformation lies in the selective oxygenation of the sulfur atom without affecting the aniline (B41778) functional group or over-oxidizing the sulfur to the sulfone state.

The generally accepted mechanism involves the nucleophilic sulfur atom of the thioether attacking the electrophilic oxygen of an oxidizing agent, such as hydrogen peroxide (H₂O₂), a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), or a metal-oxo species. organic-chemistry.orgopenaccessjournals.com The reaction proceeds through a transition state where the S-O bond is formed. For a typical oxidant like a peroxy acid, the mechanism is as follows:

The sulfur atom of 2-(methylthio)aniline acts as a nucleophile, attacking the terminal oxygen atom of the peroxy acid.

A concerted transition state is formed, involving the formation of the new S-O bond and the cleavage of the weak O-O bond of the peroxy acid.

The final products are the desired this compound (a sulfoxide) and the corresponding carboxylic acid byproduct.

Careful control of reaction conditions, such as temperature and stoichiometry of the oxidant, is crucial. Using an excess of the oxidizing agent or elevated temperatures can lead to the formation of the corresponding sulfone, 2-methanesulfonylaniline, which is often an undesired byproduct. nih.gov The presence of the electron-donating amino (-NH₂) group on the aromatic ring can influence the reactivity of the sulfur center, though oxidation at the nitrogen is also a potential side reaction under harsh conditions. nih.govresearchgate.net

Stereoselective and Enantioselective Synthesis of this compound Analogues

The sulfoxide (B87167) group in this compound is a stereogenic center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. The synthesis of a single enantiomer (enantioselective synthesis) is of paramount importance, particularly in pharmaceutical applications where different enantiomers can have vastly different biological activities. The asymmetric oxidation of prochiral sulfides, such as aryl methyl sulfides, is a well-established field for producing enantiomerically enriched sulfoxides. ucc.ie

These methods typically employ a chiral catalyst or auxiliary to control the direction of the oxidant's approach to the sulfur atom. The most common strategies involve metal-based catalysts with chiral ligands. ucc.ie

Titanium-Based Catalysts: The Kagan-Modena method, which utilizes a titanium(IV) isopropoxide complex with a chiral diol like diethyl tartrate (DET), is a foundational system. ucc.ie Modifications using other chiral diols, such as (S,S)-1,2-diphenylethan-1,2-diol, have been shown to produce aryl methyl sulfoxides with good to excellent enantiomeric excess (ee). researchgate.net The addition of water can sometimes modify the catalyst structure and improve enantioselectivity. researchgate.net

Vanadium and Iron-Based Catalysts: Chiral vanadium and iron complexes, often with salen or salan-type ligands, have also emerged as powerful catalysts. organic-chemistry.orgwiley-vch.de Iron(salan) complexes, for instance, can catalyze the asymmetric oxidation of sulfides with hydrogen peroxide in water, offering a greener alternative to chlorinated solvents and achieving high enantioselectivities. organic-chemistry.org

Manganese-Based Catalysts: Chiral manganese(III)-salen complexes are effective catalysts for the asymmetric oxidation of alkyl aryl sulfides, providing sulfoxides with significant enantiomeric excess. wiley-vch.de

The table below summarizes representative catalyst systems used for the asymmetric oxidation of aryl sulfides, which are analogous to the synthesis of chiral this compound.

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. The focus is on minimizing waste, using safer chemicals, and improving energy efficiency.

Atom Economy: The oxidation of a thioether to a sulfoxide is inherently atom-economical. When using hydrogen peroxide (H₂O₂) as the oxidant, the only byproduct is water, leading to a very high atom economy.

Safer Solvents and Reagents: A key green objective is replacing hazardous solvents and reagents. Traditional oxidations often use chlorinated solvents like dichloromethane. Research has shown that highly enantioselective oxidations can be performed in more environmentally benign solvents like hexane (B92381) or even water. organic-chemistry.orgnih.gov Using H₂O₂ is preferable to peroxy acids, which can be explosive, or metal oxidants containing chromium or manganese, which pose disposal issues. researchgate.net

Catalysis: Employing catalytic systems, rather than stoichiometric reagents, is a cornerstone of green chemistry. Chiral metal complexes can often be used in small amounts (e.g., 1-10 mol%) to generate large quantities of the product, thereby minimizing waste. wiley-vch.de Recent advances in electrochemistry, using manganese porphyrins as catalysts and water as the oxygen source, offer a sustainable method that avoids conventional oxidants altogether. organic-chemistry.orgnih.gov

Energy Efficiency: Designing syntheses that can be run at ambient temperature and pressure reduces energy consumption. Many modern catalytic oxidations, including those using Fe(salan) catalysts, proceed efficiently at room temperature. organic-chemistry.org

Process Optimization and Scale-Up Considerations for Laboratory and Industrial Synthesis

Transitioning a synthetic procedure from a small laboratory scale to large-scale industrial production requires rigorous optimization of various parameters to ensure efficiency, safety, cost-effectiveness, and reproducibility.

Laboratory-Scale Optimization: At the laboratory level, optimization focuses on maximizing yield and selectivity. This involves a systematic study of reaction parameters:

Screening of Reagents: Comparing different oxidants (e.g., H₂O₂, m-CPBA, urea-hydrogen peroxide) and catalysts to find the most effective combination.

Solvent Effects: Evaluating a range of solvents to improve solubility, reaction rate, and ease of product isolation.

Condition Tuning: Fine-tuning temperature, reaction time, and reagent stoichiometry to minimize side reactions, such as over-oxidation to the sulfone.

The following table illustrates a hypothetical optimization study for the synthesis.

Industrial Scale-Up Considerations: When scaling up the synthesis, several new challenges emerge:

Cost and Availability of Materials: For industrial production, inexpensive and readily available starting materials and reagents are essential. H₂O₂ is often preferred over more specialized oxidants.

Thermal Management: Oxidation reactions are typically exothermic. Effective heat dissipation is critical on a large scale to prevent runaway reactions and ensure consistent product quality. This requires specialized reactors with efficient cooling systems.

Process Safety: The hazards associated with oxidants, solvents, and potential unstable intermediates must be thoroughly assessed and managed.

Downstream Processing: Isolation and purification of the final product must be efficient and scalable. While chromatography is common in the lab, industrial-scale purification often relies on more economical methods like crystallization or distillation.

Waste Management: The disposal or recycling of solvent and catalyst waste must be handled in an environmentally responsible and cost-effective manner. Electrochemical methods are gaining interest for scale-up as they can reduce chemical waste streams. figshare.comacs.orgresearchgate.net

Elucidation of Reactivity and Reaction Mechanisms of 2 Methanesulfinylaniline

Electrophilic and Nucleophilic Reactivity of the Aniline (B41778) Moiety in 2-Methanesulfinylaniline

The reactivity of the aniline portion of the molecule is twofold. The aromatic ring is susceptible to electrophilic attack, while the nitrogen atom's lone pair of electrons confers nucleophilic character.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution. This is primarily due to the powerful electron-donating effect of the amino (-NH₂) group via resonance. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org Concurrently, the methanesulfinyl [-S(O)CH₃] group is generally considered to be a deactivating group due to the inductive electron-withdrawing nature of the sulfoxide (B87167), yet it also acts as an ortho-, para-director because of the lone pairs on the sulfur and oxygen atoms that can participate in resonance.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Relation to -NH₂ | Relation to -S(O)CH₃ | Predicted Reactivity |

|---|---|---|---|

| C3 | meta | ortho | Low |

| C4 | para | meta | High |

| C5 | meta | para | Low |

Nucleophilic Reactivity: The nitrogen atom of the aniline group possesses a lone pair of electrons, making it a nucleophile. matanginicollege.ac.in This allows it to react with various electrophiles. A common reaction is nucleophilic acyl substitution, where the amine attacks a carboxylic acid derivative, such as an acid chloride or anhydride, to form an amide. This reactivity is demonstrated in synthetic procedures where this compound is used as a starting material. For instance, it can be reacted with carboxylic acids in the presence of coupling agents to yield the corresponding N-acylated products. google.comgoogle.com Such reactions are fundamental in building more complex molecules from the this compound scaffold. googleapis.com

Reductive and Oxidative Transformations of the Sulfinyl Group

The sulfur atom in the methanesulfinyl group is in an intermediate oxidation state, allowing it to undergo both reduction and oxidation.

Oxidation: The sulfinyl group can be readily oxidized to a sulfonyl group [-S(O)₂CH₃]. This transformation is a common reaction for sulfoxides and can be achieved using various oxidizing agents, such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate. The resulting product would be 2-methanesulfonylaniline. This oxidation increases the electron-withdrawing nature of the substituent, which would, in turn, decrease the electron density of the aromatic ring and alter its reactivity in other transformations.

Table 2: Summary of Redox Transformations of the this compound Sulfinyl Group

| Transformation | Reagent Examples | Product |

|---|---|---|

| Oxidation | H₂O₂, m-CPBA | 2-methanesulfonylaniline |

Pericyclic and Rearrangement Reactions Involving the this compound Framework

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.org They are classified based on the number of electrons and components involved, such as cycloadditions and sigmatropic rearrangements. prgc.ac.indspmuranchi.ac.in

The aromatic ring in this compound imparts significant stability. Consequently, its participation in pericyclic reactions, such as a Diels-Alder reaction where it would act as the diene component, is generally unfavorable under thermal conditions because it would require the disruption of aromaticity, which has a high energetic barrier. amherst.edu

Molecular rearrangements involve the migration of an atom or group within a molecule. solubilityofthings.com Many rearrangements, such as the Wagner-Meerwein rearrangement, proceed through carbocation intermediates. wikipedia.org While theoretically possible under certain conditions (e.g., diazotization of the amine followed by loss of N₂ to form an aryl cation), specific examples of pericyclic or significant skeletal rearrangements involving the this compound framework are not widely documented in chemical literature. Rearrangements like the Hofmann or Curtius rearrangement involve the conversion of amides to amines, which would require prior modification of the aniline's amino group. tmv.ac.in

Detailed Kinetic and Computational Studies of this compound Reaction Pathways

A thorough understanding of reaction mechanisms requires detailed kinetic and computational analysis.

Kinetic Studies: Kinetic studies involve measuring reaction rates under various conditions (e.g., changing reactant concentrations) to determine the rate law for a specific reaction. doubtnut.comyoutube.com This information helps to elucidate the number of molecules involved in the rate-determining step of the reaction. libretexts.org For example, examining the rate of acylation of this compound could confirm a bimolecular mechanism (SN2-type), where the rate is dependent on the concentrations of both the aniline and the acylating agent. pressbooks.pub Analytical techniques like stopped-flow analysis can be used to monitor rapid reactions by tracking changes in absorbance or fluorescence over time. nih.gov

Computational Studies: Computational chemistry provides powerful tools for investigating reaction pathways and mechanisms. smu.edu Methods such as Density Functional Theory (DFT) can be used to model the potential energy surface of a reaction. nih.gov This allows for the calculation of the relative energies of reactants, products, intermediates, and transition states. mdpi.com For this compound, computational analysis could be used to:

Predict the activation energies for electrophilic attack at the different positions (C3, C4, C5, C6) of the benzene ring, thereby providing a theoretical basis for the observed regioselectivity. arxiv.org

Model the transition state structures for nucleophilic attack by the amine group.

Investigate the feasibility and energy barriers of potential, though perhaps undocumented, rearrangement or pericyclic reactions. frontiersin.org

While these methods are standard for mechanistic elucidation in modern organic chemistry, specific and detailed kinetic or computational studies published exclusively for this compound are not prominent in the surveyed scientific literature.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methanesulfinylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for determining the precise connectivity and stereochemistry of molecules in solution. For 2-methanesulfinylaniline, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation. Due to the chirality at the sulfur atom, the protons of the methyl group and the aromatic ring can exhibit complex splitting patterns, particularly in chiral environments or with the use of chiral shift reagents.

The regiochemistry is readily confirmed by the characteristic splitting patterns of the aromatic protons. The sulfinyl group at position 2 results in distinct chemical shifts for the aromatic protons due to its electronic and anisotropic effects.

While specific experimental NMR data for this compound is not widely available in the literature, data for the closely related analog, 2-(ethylsulfinyl)aniline, provides valuable insight. The chemical shifts for the methyl group in this compound are expected to be in a similar region to the methylene (B1212753) protons of the ethyl group in its analog, though likely shifted slightly upfield.

Table 1: Representative ¹H and ¹³C NMR Data for a 2-Alkylsulfinylaniline Analog

| Nucleus | Chemical Shift (ppm) for 2-(ethylsulfinyl)aniline | Expected Region for this compound |

| ¹H (Aromatic) | 7.20 - 7.24 | ~7.2 - 7.5 |

| ¹H (NH₂) | 5.06 | ~5.0 |

| ¹H (SO-CH₂) | 3.12 - 3.24 | N/A |

| ¹H (CH₃) | 1.21 | ~2.7 |

| ¹³C (Aromatic) | 117.2 - 147.7 | ~117 - 148 |

| ¹³C (SO-CH₃) | N/A | ~44 |

Data for 2-(ethylsulfinyl)aniline is sourced from supporting information of a research article. rsc.org The expected values for this compound are estimations based on typical chemical shift ranges.

The stereochemical assignment at the chiral sulfur center can be achieved using chiral solvating agents or through the formation of diastereomeric derivatives, which would result in separate signals for the enantiomers in the NMR spectrum. researchgate.netacs.orgnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a molecular fingerprint based on the vibrational modes of a molecule's functional groups. These two methods are complementary; IR spectroscopy is sensitive to vibrations that induce a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. crystallography.net

For this compound, key vibrational modes include the N-H stretches of the amine group, the S=O stretch of the sulfoxide (B87167), C-H stretches of the aromatic ring and methyl group, and various bending and skeletal vibrations. The S=O stretching frequency is particularly diagnostic and typically appears in the region of 1030-1070 cm⁻¹. The position of this band can be influenced by hydrogen bonding interactions with the ortho-amino group.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict and assign the vibrational spectra of molecules. nih.gov Studies on related p-substituted sulfinylanilines have shown good agreement between calculated and experimental spectra. nih.govconicet.gov.ar

Table 2: Predicted and Characteristic Vibrational Frequencies (cm⁻¹) for Aryl Sulfoxides and Anilines

| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Notes |

| N-H Stretch (asymmetric) | 3400 - 3500 | Weak | Characteristic of primary amines. |

| N-H Stretch (symmetric) | 3300 - 3400 | Weak | Characteristic of primary amines. |

| C-H Stretch (aromatic) | 3000 - 3100 | Strong | |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium | |

| S=O Stretch | 1030 - 1070 | Medium-Strong | Key indicator of the sulfoxide group. cdnsciencepub.com |

| C-N Stretch | 1250 - 1350 | Medium | |

| N-H Bend (scissoring) | 1590 - 1650 | Weak |

These are general ranges and the exact positions for this compound may vary due to its specific structure and intermolecular interactions.

Mass Spectrometry for Fragmentation Pathways and Isotopic Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

For this compound (C₇H₉NOS), the molecular ion peak [M]⁺ would be expected at m/z 155. The presence of sulfur would also give rise to a characteristic isotopic pattern, with a smaller [M+2]⁺ peak at m/z 157 due to the natural abundance of the ³⁴S isotope.

The fragmentation of sulfoxides under mass spectrometric conditions can proceed through several pathways. acs.orgrsc.orgresearchgate.netnih.gov Common fragmentation of aryl sulfoxides involves the loss of the sulfinyl group (SO) or the alkyl group attached to the sulfur. For this compound, key expected fragments would include:

Loss of the methyl radical (•CH₃): leading to a fragment at m/z 140.

Loss of the sulfinyl group (SO): which is less common but can occur.

Rearrangement reactions: The presence of the ortho-amino group can influence fragmentation pathways through intramolecular interactions.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 155 | [C₇H₉NOS]⁺ | Molecular Ion (M⁺) |

| 140 | [C₆H₆NOS]⁺ | Loss of •CH₃ |

| 124 | [C₇H₉N]⁺ | Loss of SO |

| 108 | [C₆H₆N]⁺ | Further fragmentation |

These predictions are based on general fragmentation patterns of sulfoxides and anilines. acs.orgrsc.orgresearchgate.netnih.gov

X-ray Crystallography for Definitive Solid-State Structural Determination

While NMR, vibrational spectroscopy, and mass spectrometry provide a wealth of structural information, X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in the solid state. nih.gov This technique provides precise bond lengths, bond angles, and conformational details, and for chiral molecules, it can establish the absolute stereochemistry.

For this compound, a single-crystal X-ray diffraction analysis would unequivocally determine:

The bond lengths and angles of the entire molecule.

The conformation of the molecule in the crystal lattice.

The nature of intermolecular interactions, such as hydrogen bonding involving the amine and sulfoxide groups.

The absolute configuration of the chiral sulfur center, provided a suitable single crystal can be grown.

While a crystal structure for this compound itself is not reported in the Cambridge Crystallographic Data Centre (CCDC), the structures of related sulfinyl compounds have been determined, demonstrating the utility of this technique for this class of molecules. For instance, the structure of a more complex o-sulfinylaniline has been confirmed by single-crystal X-ray diffraction. acs.org

Integration of Multi-Spectroscopic Techniques for Complex Structural Analysis

The comprehensive structural elucidation of a molecule as nuanced as this compound relies not on a single technique, but on the synergistic integration of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident and complete picture.

NMR spectroscopy establishes the carbon-hydrogen framework and provides crucial information about the chemical environment and stereochemistry. Vibrational spectroscopy offers a detailed fingerprint of the functional groups present and can probe intermolecular interactions. Mass spectrometry confirms the molecular weight and reveals structural motifs through fragmentation analysis. Finally, X-ray crystallography, when applicable, provides the ultimate, unambiguous determination of the solid-state structure.

By combining these advanced spectroscopic methods, a detailed and robust structural characterization of this compound can be achieved, paving the way for a deeper understanding of its chemical and physical properties.

Computational and Theoretical Chemistry Investigations of 2 Methanesulfinylaniline

Quantum Chemical Calculations of Electronic Structure and Bonding in 2-Methanesulfinylaniline

Quantum chemical calculations are fundamental to understanding the electronic architecture of this compound. Ab initio molecular orbital calculations, performed on related N-sulfinylaniline compounds, have revealed key features of the bonding within this class of molecules. cdnsciencepub.com These studies indicate that the N-sulfinylaniline moiety is planar, a characteristic that influences its electronic and spectroscopic properties. cdnsciencepub.com

Natural Bond Orbital (NBO) analysis, a common quantum chemical tool, can be applied to study charge delocalization and the stability of the molecule. researchgate.net For related sulfinylimines, NBO analysis has been used to understand their electronic properties and reactivity. researchgate.net In the case of this compound, such analysis would likely reveal significant charge delocalization from the aniline (B41778) ring to the sulfinyl group, influencing the molecule's reactivity and intermolecular interactions.

A theoretical study on various aniline derivatives using Density Functional Theory (DFT) has shown that the distribution of net radical cation spin is highly sensitive to the nature and position of substituents. acs.org This finding is crucial for understanding the electronic structure of this compound upon ionization and its potential for polymerization. acs.org

Table 1: Calculated Electronic Properties for a Related N-Sulfinylaniline

| Property | Value | Method/Basis Set |

| Total Energy (au) | Varies | Ab initio (various basis sets) |

| Dipole Moment (D) | Varies | Ab initio (various basis sets) |

| HOMO Energy (au) | Varies | Ab initio (various basis sets) |

| LUMO Energy (au) | Varies | Ab initio (various basis sets) |

Note: This table is illustrative and based on general findings for N-sulfinylanilines. cdnsciencepub.com Specific values for this compound would require dedicated calculations.

Density Functional Theory (DFT) Applications for Predicting Reactivity and Reaction Energetics

Density Functional Theory (DFT) is a widely used computational method to predict the reactivity and energetics of chemical reactions. For aniline derivatives, DFT calculations have been successfully employed to investigate intramolecular radical addition reactions. beilstein-journals.org These studies have highlighted the importance of including dispersion corrections (e.g., DFT-D3) and solvation effects to obtain accurate theoretical data. beilstein-journals.org

The reactivity of aniline derivatives is often governed by polar effects. beilstein-journals.org In the context of radical additions, a combination of an electrophilic radical and a nucleophilic arene typically leads to higher reaction rates. beilstein-journals.org The electronic nature of the substituents on the aniline ring plays a crucial role in determining its nucleophilicity. The methanesulfinyl group in this compound is expected to influence the electron density of the aromatic ring, thereby affecting its reactivity.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. mdpi.com Studies on Schiff bases derived from aniline derivatives have shown that a smaller energy gap is associated with higher bioactivity. samipubco.com For this compound, the HOMO is likely to be localized on the aniline ring and the nitrogen atom, while the LUMO may have significant contributions from the sulfinyl group. The energy of the HOMO is also a useful theoretical descriptor that can be correlated with oxidation potentials. umn.edu

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from DFT calculations. They visualize the charge distribution on the molecular surface, indicating regions prone to electrophilic or nucleophilic attack. samipubco.com For this compound, the MEP would likely show a negative potential around the oxygen atom of the sulfinyl group and the nitrogen atom, suggesting these as sites for electrophilic interaction.

Table 2: Key Reactivity Descriptors from DFT Calculations for Aniline Derivatives

| Descriptor | Significance |

| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity) and ionization potential. samipubco.comumn.edu |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity) and electron affinity. samipubco.com |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. samipubco.com |

Conformational Analysis and Stereochemical Descriptors via Computational Methods

Computational methods are essential for exploring the conformational landscape of flexible molecules like this compound. The rotation around the C-N and N-S bonds can lead to different conformers with varying energies.

Studies on N-sulfinylanilines have consistently shown that the syn conformer, where the S=O bond is cis to the C-N bond, is more stable than the anti conformer. cdnsciencepub.comresearchgate.net The energy barrier for rotation around the N-S bond has been calculated to be in the range of 6.9-10.7 kcal/mol for related compounds. cdnsciencepub.com For p-trifluoromethylsulfinylaniline, theoretical calculations also predicted the syn conformation of the NSO group to be the dominant form. conicet.gov.ar It is therefore highly probable that this compound also preferentially adopts a syn conformation where the NSO group is coplanar with the aromatic ring. conicet.gov.ar

The presence of the methanesulfinyl group at the ortho position can introduce steric interactions that influence the orientation of the substituent and the planarity of the system. MM/QM calculations of chemical shifts have been used for the conformational analysis of other alkyl-substituted anilines. researchgate.net Similar approaches could be used to refine the conformational preferences of this compound.

Potential energy surface scans are a common computational technique to identify all possible low-energy conformations. psu.edu For monoacyl aniline derivatives, this method has been used to find initial structures for further molecular calculations and dynamics simulations. psu.edu A similar approach for this compound would involve systematically rotating the key dihedral angles to map out the energy landscape and identify the global and local energy minima.

Table 3: Conformational Preferences in N-Sulfinylanilines

| Conformer | Relative Stability | Key Feature |

| syn | More stable | S=O bond is cis to the C-N bond. cdnsciencepub.comresearchgate.netconicet.gov.ar |

| anti | Less stable | S=O bond is trans to the C-N bond. cdnsciencepub.com |

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, capturing the motion of atoms over time. researchgate.net This technique is particularly useful for studying intermolecular interactions and the influence of the solvent environment. researchgate.netdoaj.org

For this compound in solution, MD simulations could be used to investigate how the molecule interacts with solvent molecules. The sulfinyl group, with its polar S=O bond, is expected to form hydrogen bonds with protic solvents. The aniline part of the molecule can also participate in hydrogen bonding, both as a donor (N-H) and an acceptor (the nitrogen lone pair).

MD simulations are also a powerful tool for studying the formation of amorphous solid dispersions, where intermolecular interactions between a drug and a polymer are crucial for stability. acs.org While not directly applicable to this compound in this context, the methodology highlights the ability of MD to probe detailed atomic-level interactions. acs.org

In the context of reaction mechanisms, MD simulations can be combined with data-centric approaches to understand solvent effects on reaction rates and selectivity. jmaterenvironsci.com For reactions involving this compound, MD could be used to characterize the solvent structure around the reactant and transition states, providing insights into how the solvent mediates the reaction.

Prediction and Interpretation of Spectroscopic Parameters from First Principles

First-principles calculations, particularly DFT, are widely used to predict and interpret spectroscopic data, such as NMR and IR spectra. sciencepublishinggroup.com These calculations provide a valuable tool for structural elucidation and for understanding the relationship between molecular structure and spectroscopic properties.

For aniline derivatives, DFT calculations have been shown to provide good agreement with experimental NMR chemical shifts. jmaterenvironsci.com The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding constants. researchgate.netconicet.gov.ar Theoretical calculations of ¹³C and ¹⁵N chemical shifts have been used in the conformational analysis of alkyl-substituted anilines. researchgate.net For this compound, GIAO calculations could predict the ¹H and ¹³C NMR spectra, aiding in the assignment of experimental signals and providing insights into the electronic environment of the different nuclei.

Similarly, theoretical calculations of vibrational frequencies can be used to interpret experimental IR and Raman spectra. kfupm.edu.sa For p-trifluoromethylsulfinylaniline, a vibrational characterization was performed using FTIR and Raman spectroscopies in conjunction with quantum-chemical calculations. conicet.gov.ar This combined experimental and theoretical approach allowed for a detailed assignment of the vibrational modes and confirmed the presence of a single dominant conformer. conicet.gov.ar A similar study on this compound would be expected to yield a detailed understanding of its vibrational spectrum.

The electronic absorption spectra of N-sulfinylanilines have also been studied using molecular orbital calculations. cdnsciencepub.com These calculations help to assign the observed electronic transitions, which are typically delocalized π → π* transitions. cdnsciencepub.com

Table 4: Common Computational Methods for Spectroscopic Prediction

| Spectroscopy | Computational Method | Information Obtained |

| NMR | DFT with GIAO method researchgate.netconicet.gov.ar | Prediction of ¹H, ¹³C, and other nuclei chemical shifts. researchgate.netjmaterenvironsci.com |

| IR/Raman | DFT frequency calculations | Prediction of vibrational frequencies and intensities. kfupm.edu.sa |

| UV-Vis | TD-DFT or MO calculations | Prediction of electronic transition energies and oscillator strengths. cdnsciencepub.com |

Applications of 2 Methanesulfinylaniline in Advanced Organic Synthesis and Catalysis

Role of 2-Methanesulfinylaniline as a Chiral Auxiliary or Ligand in Asymmetric Transformations

A key application of enantiomerically pure this compound is its use as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk The inherent chirality of the sulfoxide (B87167) group in this compound can effectively guide the formation of new stereocenters in a predictable manner.

While specific examples detailing the use of this compound itself as a widely adopted, commercially available auxiliary (like Evans oxazolidinones or Oppolzer's camphorsultam) are not extensively documented in general literature, its structural motif is analogous to other highly successful sulfinamide auxiliaries, such as tert-butanesulfinamide. The underlying principle involves the formation of a new bond under the steric and electronic influence of the chiral sulfinyl group, leading to one diastereomer being formed in preference to the other. After the desired transformation, the auxiliary can be cleaved from the molecule.

Furthermore, the bifunctional nature of this compound, possessing both a soft sulfur donor and a hard nitrogen donor, makes its derivatives attractive candidates for chiral ligands in transition-metal-catalyzed asymmetric reactions. frontiersin.orgresearchgate.net By coordinating to a metal center, these ligands can create a chiral environment that influences the enantioselectivity of reactions such as hydrogenations, cross-couplings, or cycloadditions. The development of such ligands is a cornerstone of modern asymmetric catalysis, aiming to produce enantiomerically pure compounds efficiently. frontiersin.org

Utilization of this compound as a Precursor for Nitrogen- and Sulfur-Containing Heterocycles

The structure of this compound is pre-organized for the synthesis of fused heterocyclic systems, particularly those containing nitrogen and sulfur. These heterocycles are significant scaffolds in medicinal chemistry and materials science. nih.govsioc-journal.cnmdpi.com

A prominent transformation for this purpose is the Pummerer rearrangement. wikipedia.orgyoutube.com This reaction typically involves the conversion of a sulfoxide into an α-acyloxy thioether using an activating agent like acetic anhydride. wikipedia.org In the case of this compound derivatives, the amino group or a derivative thereof can act as an intramolecular nucleophile. Upon activation of the sulfoxide, a transient electrophilic thionium (B1214772) ion is generated. This reactive intermediate can be trapped by the nearby nitrogen atom, leading to cyclization and the formation of a benzothiazole (B30560) ring system.

Research has demonstrated that this strategy is effective for constructing various substituted benzothiazoles. The reaction conditions can be tuned to promote the desired cyclization pathway. For instance, the choice of activating agent for the sulfoxide (e.g., acetic anhydride, trifluoroacetic anhydride, or thionyl chloride) can influence the reaction's efficiency and outcome. wikipedia.orgmanchester.ac.uk

Below is a representative table illustrating the synthesis of heterocyclic structures derived from sulfoxide precursors, highlighting the versatility of this approach.

Table 1: Synthesis of Heterocycles via Sulfoxide-Mediated Cyclization This table is a representative example based on known chemical transformations and does not represent specific experimental data for this compound without direct literature citation.

| Precursor Scaffold | Reaction Type | Activating Agent | Product Heterocycle | Potential Yield Range |

|---|---|---|---|---|

| N-Acyl-2-methanesulfinylaniline | Pummerer Reaction / Cyclization | Acetic Anhydride (Ac2O) | 2-Methylbenzothiazole | Moderate to Good |

| This compound | Pictet-Spengler type / Pummerer | Aldehyde, Acid Catalyst, Tf2O | Substituted Benzothiazoline | Variable |

| N-Alkyl-2-methanesulfinylaniline | Oxidative Cyclization | DDQ | N-Alkylbenzothiazolium salt | Good |

Mechanistic Insights into this compound-Mediated Transformations

The transformations involving this compound are governed by the distinct reactivity of the sulfoxide and aniline (B41778) functional groups. Understanding the mechanisms of these reactions is crucial for optimizing conditions and expanding their synthetic utility.

In the context of heterocyclic synthesis via the Pummerer reaction, the mechanism begins with the O-acylation of the sulfoxide oxygen by an anhydride, making it a good leaving group. wikipedia.org An adjacent proton is then eliminated, often facilitated by a base (such as the acetate (B1210297) byproduct), to generate a key intermediate: an electrophilic thionium ion. wikipedia.orgyoutube.com The pivotal step is the intramolecular attack of the nucleophilic nitrogen atom of the aniline moiety onto this thionium ion. This cyclization step is typically regioselective, forming a five-membered ring fused to the benzene (B151609) ring. Subsequent rearomatization or further reaction leads to the final heterocyclic product, such as a benzothiazole. manchester.ac.uk

Computational studies and mechanistic experiments on analogous systems have helped to elucidate the transition states and intermediates involved. For instance, the stereochemical outcome in asymmetric reactions directed by the chiral sulfoxide is dictated by the sterically favored pathway of approach of the reagent or substrate to the molecule, guided by the conformationally restricted intermediate established by the auxiliary.

When used as a ligand, the nitrogen and sulfur atoms can act as a bidentate chelating system for a metal catalyst. The geometry of the resulting metal complex and the electronic properties, influenced by substituents on the this compound scaffold, are critical for catalytic activity and selectivity. nih.gov

Development of Novel Reagents and Catalytic Systems Based on the this compound Scaffold

The this compound framework serves as a platform for the rational design of new reagents and catalysts. By modifying the core structure, chemists can fine-tune its properties for specific applications in advanced synthesis.

Novel Reagents: Derivatives of this compound can be synthesized to act as specialized reagents. For example, attaching electron-withdrawing or electron-donating groups to the aromatic ring can modulate the nucleophilicity of the aniline nitrogen and the reactivity of the sulfoxide. Similarly, elaboration of the methyl group of the sulfoxide can introduce further functionality. These modifications can lead to reagents with enhanced reactivity or selectivity for specific transformations, such as electrophilic amination or the transfer of specific functional groups.

Catalytic Systems: The development of chiral catalysts is a major focus of modern chemistry. frontiersin.orgsnnu.edu.cn The this compound scaffold is a valuable starting point for creating novel chiral ligands for asymmetric catalysis. By synthesizing derivatives where the nitrogen and sulfur atoms are part of a larger, more rigid chelating system, more effective and selective catalysts can be produced. For example, incorporating the aniline nitrogen into a phosphine-containing sidearm could create a powerful P,S-bidentate ligand for transition metals like palladium, rhodium, or iridium. nih.gov These catalytic systems could be applied to a wide range of enantioselective reactions, contributing to the efficient synthesis of chiral drugs and other valuable molecules. rsc.org

The following table outlines potential research directions for developing new catalytic systems based on this versatile scaffold.

Table 2: Potential Catalytic Systems Derived from the this compound Scaffold This table presents conceptual designs for novel catalysts based on the this compound structure.

| Scaffold Modification | Ligand Type | Potential Metal Partner | Target Asymmetric Reaction |

|---|---|---|---|

| Addition of a diphenylphosphino group to the nitrogen | P,S-Bidentate | Palladium (Pd), Rhodium (Rh) | Allylic Alkylation, Hydroformylation |

| Formation of a Schiff base with a chiral aldehyde | N,S-Bidentate | Copper (Cu), Zinc (Zn) | Henry Reaction, Michael Addition |

| Incorporation into a larger macrocyclic structure | Macrocyclic N,S-Ligand | Ruthenium (Ru), Iridium (Ir) | Asymmetric Hydrogenation, Transfer Hydrogenation |

Emerging Research Directions and Future Perspectives in 2 Methanesulfinylaniline Chemistry

Exploration of 2-Methanesulfinylaniline in Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms presents a significant opportunity for the efficient, safe, and scalable production of this compound and its derivatives. Continuous-flow technology offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved reaction control, and the potential for process automation and integration of in-line analysis and purification. beilstein-journals.org

While specific examples of the continuous synthesis of this compound are not yet widely reported, the principles have been successfully applied to structurally related compounds. For instance, the selective hydrogenation of nitroarenes to N-arylhydroxylamines has been demonstrated in a continuous-flow setup, highlighting the potential for precise control over reaction conditions to achieve high selectivity. mdpi.com Such methodologies could be adapted for the synthesis of this compound precursors. The development of automated multistep synthesis, including fully automated compound library generation, further paves the way for the rapid exploration of this compound derivatives with diverse functionalities. rsc.org

Future research in this area will likely focus on the development of dedicated flow reactors and optimized reaction conditions for the synthesis of this compound. The integration of real-time monitoring and machine learning algorithms could enable the autonomous optimization of reaction parameters, leading to higher yields and purity. Automated platforms will be instrumental in accelerating the discovery of new derivatives by enabling high-throughput synthesis and screening. nih.govchemrxiv.orgchemrxiv.org

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Benefit in this compound Synthesis |

|---|---|

| Enhanced Safety | Minimized reaction volumes and improved heat dissipation reduce risks associated with exothermic reactions. |

| Improved Yield and Selectivity | Precise control over temperature, pressure, and stoichiometry can lead to higher product yields and fewer byproducts. |

| Scalability | Seamless transition from laboratory-scale synthesis to industrial production by extending reaction time or using parallel reactors. |

Supramolecular Assembly and Material Science Applications of this compound Derivatives

The unique structural features of this compound, including the presence of a chiral sulfoxide (B87167) group and an aniline (B41778) moiety capable of hydrogen bonding and π-π stacking, make its derivatives promising candidates for the construction of novel supramolecular assemblies and advanced materials. The self-assembly of aniline oligomers into various nanostructures, such as nanoparticles, nanofibers, and nanotubes, has been extensively studied and provides a conceptual framework for exploring the supramolecular chemistry of this compound. researchgate.netsemanticscholar.orgdntb.gov.ua

The introduction of the methanesulfinyl group can impart chirality and additional hydrogen bonding sites, offering greater control over the directionality and dimensionality of self-assembly. It is envisioned that derivatives of this compound could be designed to form well-defined supramolecular structures with potential applications in molecular recognition, catalysis, and materials science. For example, the polymerization of aniline derivatives with disulfide transfer reagents has been shown to yield polymers with unique electronic and optical properties. acs.org

Future research will likely focus on the synthesis of tailored this compound derivatives with specific functionalities that promote self-assembly into desired architectures. The investigation of their chiroptical properties and their potential use in chiral sensing and asymmetric catalysis will be of particular interest. Furthermore, the incorporation of these derivatives into polymeric matrices could lead to the development of novel functional materials with tunable mechanical, electronic, and optical properties.

Bio-inspired Catalysis and Biotransformations Involving Sulfinyl Anilines

The development of bio-inspired catalytic systems and the use of enzymatic transformations offer green and highly selective routes for the synthesis and modification of sulfinyl anilines, including this compound. Nature provides a rich source of inspiration for the design of catalysts that can perform challenging chemical transformations under mild conditions.

The asymmetric oxidation of sulfides to chiral sulfoxides is a key transformation in the synthesis of many biologically active molecules. rsc.org Baeyer-Villiger monooxygenases (BVMOs), for example, have been shown to catalyze the asymmetric oxidation of sulfides with high enantioselectivity. rsc.org The application of these enzymes, or mimics thereof, to the synthesis of enantiomerically pure this compound and its analogues is a promising area of research. acsgcipr.orgnih.gov Additionally, bio-inspired oxidation of sulfides using environmentally benign oxidants like hydrogen peroxide has been demonstrated in continuous flow systems, offering a sustainable approach to sulfoxide synthesis. mdpi.comnih.govresearchgate.net

Biotransformation, the use of microorganisms or enzymes to perform chemical reactions, is another powerful tool for the modification of aromatic sulfur compounds. frontiersin.orgscielo.org.conih.govwikipedia.org While specific biotransformations of this compound have not been extensively studied, the metabolism of related sulfur-containing aromatic compounds by microorganisms suggests that enzymatic systems could be developed for the selective functionalization of the aniline ring or modification of the sulfinyl group.

Table 2: Examples of Bio-inspired and Biocatalytic Approaches Relevant to Sulfinyl Aniline Synthesis

| Approach | Description | Potential Application to this compound |

|---|---|---|

| Baeyer-Villiger Monooxygenases (BVMOs) | Enzymes that catalyze the asymmetric oxidation of sulfides to chiral sulfoxides. rsc.org | Enantioselective synthesis of chiral this compound. |

| Bio-inspired Oxidation Catalysts | Mimics of enzyme active sites that catalyze oxidation reactions, often using green oxidants. rsc.orgfrontiersin.org | Sustainable synthesis of this compound from its corresponding sulfide. |

Advanced Analytical Methodologies for Detection and Quantification of this compound in Complex Matrices (excluding biological/clinical applications)

The increasing use of aniline derivatives in various industrial processes necessitates the development of sensitive and selective analytical methods for their detection and quantification in complex environmental and industrial matrices. While specific methods for this compound are not extensively documented, established techniques for the analysis of aniline and its derivatives can be readily adapted.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for the trace analysis of aniline compounds in water and soil samples. d-nb.infoperkinelmer.commdpi.comnih.gov These methods offer high sensitivity and selectivity, allowing for the detection of low concentrations of analytes in the presence of interfering substances. Sample preparation techniques such as solid-phase extraction (SPE) and accelerated solvent extraction (ASE) can be employed to pre-concentrate the analyte and remove matrix components, thereby improving the accuracy and reliability of the analysis. nih.gov

Future research in this area will likely focus on the development of rapid and field-deployable analytical methods for the on-site monitoring of this compound in industrial wastewater and other environmental samples. sid.irncsu.edu The use of novel extraction phases and the miniaturization of analytical instrumentation will be key to achieving this goal. Furthermore, the development of certified reference materials for this compound will be crucial for ensuring the quality and comparability of analytical data across different laboratories.

Theoretical Design of Novel Analogues with Tunable Reactivity and Properties

Computational chemistry and in silico design methodologies are becoming increasingly important in the rational design of novel molecules with specific, tailored properties. These approaches can be applied to the design of new this compound analogues with tunable reactivity, electronic properties, and biological activity.

Density functional theory (DFT) calculations can be used to predict the geometric and electronic structure of this compound and its derivatives, providing insights into their reactivity and potential for intermolecular interactions. By systematically modifying the substituents on the aniline ring or the alkyl group on the sulfoxide, it is possible to tune the electronic properties of the molecule, such as its oxidation potential and its ability to act as a hydrogen bond donor or acceptor. This approach has been used in the design of various organic materials and pharmaceuticals. nih.gov

Quantitative structure-activity relationship (QSAR) studies can be employed to correlate the structural features of this compound analogues with their observed properties. These models can then be used to predict the properties of new, untested compounds, thereby guiding synthetic efforts towards molecules with desired characteristics. The theoretical design of novel analogues will play a crucial role in expanding the application scope of this compound in areas such as materials science, catalysis, and agrochemicals.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 2-methanesulfinylaniline, and what mechanistic considerations govern their selectivity?

- Methodological Answer : The compound is typically synthesized via oxidation of 2-(methylthio)aniline using hydrogen peroxide or peracids (e.g., meta-chloroperbenzoic acid). Mechanistically, the sulfinyl group forms through electrophilic oxidation at the sulfur atom. Reaction conditions (temperature, solvent polarity, and oxidizing agent strength) critically influence yield and selectivity. For reproducibility, ensure stoichiometric control of the oxidizing agent and inert atmospheric conditions to prevent overoxidation to sulfones . Characterization should include H/C NMR to confirm sulfinyl group incorporation and assess regiochemical purity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should purity thresholds be validated?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation:

- H NMR: Aromatic protons adjacent to the sulfinyl group exhibit downfield shifts (δ 7.2–7.8 ppm) due to electron-withdrawing effects.

- C NMR: The sulfinyl sulfur induces deshielding of neighboring carbons (δ 125–140 ppm).

Q. What are the dominant reaction pathways for this compound under acidic vs. basic conditions?

- Methodological Answer :

- Acidic Conditions : The sulfinyl group acts as a weak electron-withdrawing group, directing electrophilic substitution (e.g., nitration) to the para position relative to the amine. Use HNO/HSO at 0–5°C to minimize side reactions.

- Basic Conditions : Deprotonation of the aniline NH group enhances nucleophilic reactivity, enabling Ullmann-type coupling or Buchwald-Hartwig amination. Employ Pd catalysts (e.g., Pd(OAc)) with ligands like XPhos in toluene at 80–100°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies often arise from differences in ligand-metal coordination, solvent dielectric constants, or trace moisture. To address this:

Conduct controlled experiments with rigorously dried solvents (e.g., molecular sieves) and standardized catalyst preactivation protocols.

Compare turnover numbers (TON) under identical conditions using kinetic profiling (e.g., GC-MS monitoring).

Perform X-ray crystallography on catalyst-substrate adducts to identify steric/electronic influences on reactivity .

Q. What experimental designs are optimal for probing the biological activity of this compound derivatives without commercial bias?

- Methodological Answer :

- In Vitro Assays : Screen derivatives against enzyme targets (e.g., tyrosine kinases) using fluorescence polarization assays. Include positive controls (e.g., staurosporine) and dose-response curves (IC determination).

- Structure-Activity Relationship (SAR) : Systematically vary substituents on the aniline ring and sulfinyl group. Use multivariate analysis (e.g., PCA) to correlate electronic parameters (Hammett σ values) with bioactivity .

Q. How can computational models improve the prediction of this compound’s regioselectivity in electrophilic substitutions?

- Methodological Answer :

Perform Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify electron-deficient aromatic positions.

Validate predictions with kinetic isotope effect (KIE) studies using deuterated analogs.

Cross-reference with experimental C NMR chemical shifts to refine computational models .

Data Contradiction Analysis

Q. How should researchers address inconsistent thermal stability data for this compound in the literature?

- Methodological Answer :

- Controlled Thermolysis : Replicate degradation studies using Differential Scanning Calorimetry (DSC) under nitrogen vs. oxygen atmospheres.

- Byproduct Identification : Employ GC-MS to detect decomposition products (e.g., SO or aniline derivatives).

- Statistical Validation : Apply Grubbs’ test to identify outliers in reported melting points or decomposition temperatures .

Methodological Best Practices

- Reproducibility : Document reaction parameters (e.g., stirring rate, cooling/heating gradients) in supplementary materials to enable replication .

- Data Presentation : Use tables to compare reaction yields under varying conditions (Table 1) and figures for mechanistic pathways (Figure 1), adhering to journal formatting guidelines .

Table 1 : Optimization of this compound Synthesis

| Oxidizing Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HO | MeOH | 25 | 72 | 96 |

| mCPBA | DCM | 0 | 88 | 98 |

Figure 1 : Proposed Mechanism for Sulfinyl Group Formation (DFT-optimized transition state).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.